![molecular formula C14H14ClN3O B2975521 N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide CAS No. 2415604-35-0](/img/structure/B2975521.png)
N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide
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Overview
Description
N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide, also known as CMET, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases. This compound belongs to the class of pyrimidine derivatives and has been found to have promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide reduces the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been found to have anti-inflammatory and immunomodulatory effects. N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to modulate the activity of immune cells such as T cells and macrophages.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is its specificity for DHODH, which reduces the risk of off-target effects. N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has also been found to have good oral bioavailability and pharmacokinetic properties, which make it a promising candidate for clinical development. However, one limitation of N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system.
Future Directions
Future research on N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide could focus on its potential as a therapeutic agent in other diseases such as autoimmune disorders and viral infections. In addition, further studies could investigate the potential of N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide in combination with other anti-cancer agents to enhance efficacy and reduce toxicity. Finally, the development of more potent and selective DHODH inhibitors could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide is a promising small molecule inhibitor with potential as a therapeutic agent in various diseases. Its mechanism of action involves the inhibition of DHODH, leading to the inhibition of cancer cell growth and proliferation. N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide also has anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders. Further research on N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide could lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide involves the reaction of 3-chloro-2-methylbenzoic acid with ethyl 2-aminocrotonate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to cyclization with cyanogen bromide to yield the final product, N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide. This method has been optimized for high yield and purity.
Scientific Research Applications
N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer research, N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been found to inhibit the growth and metastasis of various types of cancer cells including breast, lung, and colon cancer. In addition, N-(3-Chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-6-ethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-10-7-13(17-8-16-10)14(19)18-12-6-4-5-11(15)9(12)2/h4-8H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBCVIJKPSAHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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